molecular formula C8H22O2Si2 B094300 1,2-Diethoxy-1,1,2,2-tetramethyldisilane CAS No. 18419-84-6

1,2-Diethoxy-1,1,2,2-tetramethyldisilane

Cat. No. B094300
CAS RN: 18419-84-6
M. Wt: 206.43 g/mol
InChI Key: GWIVSKPSMYHUAK-UHFFFAOYSA-N
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Patent
US05633312

Procedure details

In the same manner as in Example 1, change of the average molecular weight of the resulting polysilanes was examined by changing the amount of methyl lithium to be used as a reaction starting compound. The results including those of Example 1 and the yields and properties of the products are shown in Table 1. In Example 4, after the disilane compound and methyl lithium were reacted, the reaction mixture was applied to gas chromatography before heating to confirm that 1,1,2-trimethyl-1,2,2-triethoxydisilane and 1,1,2,2-tetramethyl-1,2-diethoxydisilane were produced. From the reaction mixture of Example 4, no solid was obtained by reprecipitation so that low boiling point compounds were removed under conditions of 180° C. and 1 Torr to give a final product.
[Compound]
Name
polysilanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][Li].[SiH3][SiH3].[CH3:5][Si:6]([CH3:18])([O:15][CH2:16][CH3:17])[Si:7]([CH3:14])([O:11][CH2:12][CH3:13])OCC>>[CH3:18][Si:6]([CH3:5])([O:15][CH2:16][CH3:17])[Si:7]([CH3:1])([CH3:14])[O:11][CH2:12][CH3:13]

Inputs

Step One
Name
polysilanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH3][SiH3]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Li]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si]([Si](OCC)(OCC)C)(OCC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the yields
TEMPERATURE
Type
TEMPERATURE
Details
before heating

Outcomes

Product
Name
Type
product
Smiles
C[Si]([Si](OCC)(C)C)(OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.